1-Cyclopentancarbonylpyrrolidin-3-amin

Übersicht

Beschreibung

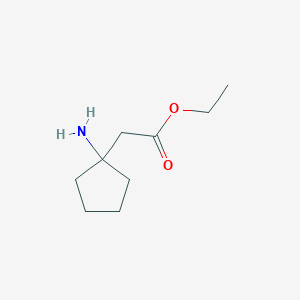

1-Cyclopentanecarbonylpyrrolidin-3-amine is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . It is used in scientific research and has diverse applications, such as drug discovery and the synthesis of bioactive molecules.

Molecular Structure Analysis

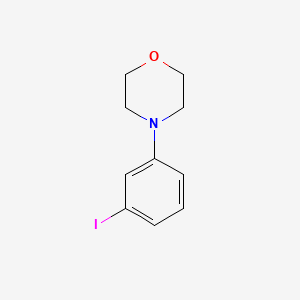

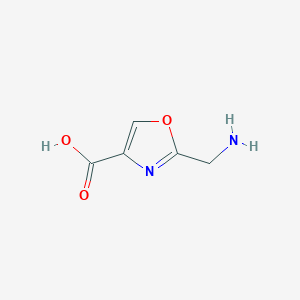

The molecular structure of 1-Cyclopentanecarbonylpyrrolidin-3-amine consists of a cyclopentane ring attached to a carbonyl group, which is further connected to a pyrrolidine ring with an amine group at the 3-position .Physical And Chemical Properties Analysis

1-Cyclopentanecarbonylpyrrolidin-3-amine has a molecular weight of 182.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Pyrrolidin ist ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen . Es wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmaphorraum aufgrund der sp3-Hybridisierung effizient zu erforschen .

Biologische Aktivität

Pyrrolidinderivate wurden als bioaktive Moleküle mit Zielselektivität berichtet . Die verschiedenen Stereoisomere und die räumliche Orientierung von Substituenten können zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen .

Grüne Chemie

Die Anwendung der mikrowellengestützten organischen Synthese (MAOS) zur Synthese von Pyrrolidinen hat einen starken Einfluss gehabt und die Syntheseeffizienz erhöht sowie die neue Ära der grünen Chemie unterstützt .

Organische Synthese

1,2,3-Triazole, die aus Pyrrolidin synthetisiert werden können, haben breite Anwendungen in der organischen Synthese gefunden . Sie ermöglichen eine größere Chance, strukturelle Vielfalt zu erzeugen .

Polym Chemie

1,2,3-Triazole werden auch in der Polymerchemie eingesetzt . Sie haben eine hohe chemische Stabilität und ein starkes Dipolmoment, was sie bei der Herstellung verschiedener Polymere nützlich macht .

Supramolekulare Chemie

1,2,3-Triazole finden Anwendung in der supramolekularen Chemie . Ihre Fähigkeit zur Wasserstoffbrückenbindung und ihr aromatischer Charakter machen sie zur Herstellung komplexer Strukturen nützlich .

Biochemische Analyse

Biochemical Properties

1-Cyclopentanecarbonylpyrrolidin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid to produce prostaglandins and leukotrienes, respectively . These interactions suggest that 1-Cyclopentanecarbonylpyrrolidin-3-amine may influence inflammatory responses and other physiological processes mediated by these enzymes.

Additionally, 1-Cyclopentanecarbonylpyrrolidin-3-amine has been shown to bind to certain receptor proteins, modulating their activity. For instance, it can interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways that regulate various cellular functions . The nature of these interactions involves both competitive and non-competitive binding, depending on the specific receptor and the presence of other ligands.

Cellular Effects

The effects of 1-Cyclopentanecarbonylpyrrolidin-3-amine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been reported to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs) and the upregulation of cyclin-dependent kinase inhibitors (CKIs).

Moreover, 1-Cyclopentanecarbonylpyrrolidin-3-amine influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . By modulating the activity of key signaling molecules within this pathway, the compound can alter gene expression and cellular metabolism, leading to changes in cell function.

Molecular Mechanism

At the molecular level, 1-Cyclopentanecarbonylpyrrolidin-3-amine exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity. For example, it can inhibit the activity of COX and LOX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid into pro-inflammatory mediators .

Additionally, 1-Cyclopentanecarbonylpyrrolidin-3-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in cell cycle regulation, apoptosis, and metabolism . The compound’s ability to influence multiple molecular targets underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopentanecarbonylpyrrolidin-3-amine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several days . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell type being studied.

In in vitro studies, prolonged exposure to 1-Cyclopentanecarbonylpyrrolidin-3-amine has been associated with sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects on tissue function and overall organism health have been monitored over weeks to months, revealing potential therapeutic benefits as well as any adverse effects.

Dosage Effects in Animal Models

The effects of 1-Cyclopentanecarbonylpyrrolidin-3-amine in animal models are dose-dependent. At low doses, the compound has been shown to exert anti-inflammatory and analgesic effects, similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) . At higher doses, it can induce toxicity, manifesting as gastrointestinal disturbances, liver damage, and renal impairment .

Metabolic Pathways

1-Cyclopentanecarbonylpyrrolidin-3-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 (CYP) enzymes, which facilitate its conversion into more water-soluble metabolites for excretion .

The metabolic pathways of 1-Cyclopentanecarbonylpyrrolidin-3-amine also involve conjugation reactions, such as glucuronidation and sulfation, which further enhance its solubility and facilitate its elimination from the body . These pathways are crucial for maintaining the compound’s pharmacokinetic profile and minimizing its potential toxicity.

Transport and Distribution

Within cells and tissues, 1-Cyclopentanecarbonylpyrrolidin-3-amine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell .

Subcellular Localization

The subcellular localization of 1-Cyclopentanecarbonylpyrrolidin-3-amine is an important determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles.

In the nucleus, 1-Cyclopentanecarbonylpyrrolidin-3-amine can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular responses . In the mitochondria, it may affect mitochondrial function and energy metabolism, contributing to its overall biochemical effects.

Eigenschaften

IUPAC Name |

(3-aminopyrrolidin-1-yl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8/h8-9H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEKFLBBQMOTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1465191.png)

![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)

![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)